N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:
- A 1,2,4-triazole core substituted with a prop-2-en-1-yl (allyl) group at position 4 and a pyrazin-2-yl group at position 3.
- A sulfanylacetamide side chain linked to the triazole ring.
- An N-(3,5-dimethylphenyl) group, providing steric and electronic modulation .
Its synthesis typically involves multi-step reactions, such as cyclization of thiosemicarbazides followed by alkylation or condensation .
Properties
Molecular Formula |
C19H20N6OS |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N6OS/c1-4-7-25-18(16-11-20-5-6-21-16)23-24-19(25)27-12-17(26)22-15-9-13(2)8-14(3)10-15/h4-6,8-11H,1,7,12H2,2-3H3,(H,22,26) |
InChI Key |
VQEQSBCULJOTMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3)C |
Origin of Product |
United States |
Biological Activity
N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring , which is known for its ability to interact with various biological targets.
- A sulfanyl group , contributing to the compound's reactivity and potential biological activity.
Molecular Formula : C15H18N4OS
Molecular Weight : 302.39 g/mol
IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the sulfanyl group via nucleophilic substitution.
- Amidation reaction to form the final acetamide structure.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against various strains of bacteria and fungi.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| N-(3,5-dimethylphenyl) derivative | 25 | Moderate against S. aureus |
| Triazole analogs | 50 | Effective against E. coli |
| Sulfanyl derivatives | 10 | Strong activity against MRSA |
Anti-tubercular Activity
A study highlighted the anti-tubercular potential of similar triazole compounds. The Minimum Inhibitory Concentration (MIC) values were assessed against Mycobacterium tuberculosis, revealing promising results.
| Compound | MIC (mg/mL) | Reference Drug | Activity Level |
|---|---|---|---|
| N-(3,5-dimethylphenyl) derivative | 0.625 | Rifampicin | High |
| Other triazole derivatives | 1.25 | Isoniazid | Moderate |
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The triazole moiety can chelate metal ions in enzyme active sites, inhibiting their function.
- Disruption of Membrane Integrity : The sulfanyl group may interact with bacterial membranes, leading to increased permeability and cell death.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for anti-tubercular activity. The study found that modifications in the side chains significantly affected potency and selectivity against M. tuberculosis .
- Antimicrobial Evaluation : A comparative study on various sulfanyl compounds showed that those with a triazole ring exhibited enhanced antimicrobial effects compared to their non-triazole counterparts .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural variations among related compounds include differences in:
Triazole substituents (allyl, ethyl, methyl, or aryl groups).
Heteroaromatic rings (pyrazine, pyridine, or furan).
Phenyl group modifications (methoxy, chloro, trifluoromethyl, or dimethyl groups).
Impact of Functional Groups on Bioactivity
- Pyrazine vs.
- Allyl vs. Ethyl Substituents : The allyl group’s unsaturation may increase reactivity or conformational flexibility, influencing pharmacokinetics .
- 3,5-Dimethylphenyl Group : Electron-donating methyl groups improve lipophilicity, aiding membrane permeability .
Key Research Findings on Analogues
- Antiproliferative Activity : Hydroxyacetamide derivatives with triazole cores show IC50 values in the µM range against cancer cell lines .
- Anti-exudative Effects: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides reduced inflammation in rat models at 10 mg/kg, comparable to diclofenac .
- Antimicrobial Potential: Pyridine-containing analogs demonstrated MIC values of 8–32 µg/mL against Staphylococcus aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
